molecular formula C7H3Cl2NO3 B13662665 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one

Cat. No.: B13662665
M. Wt: 220.01 g/mol
InChI Key: DEKHWDKWCDXKKH-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[3,4-c]pyridin-1(3H)-one core, substituted with chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various reagents. For instance, one method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with morpholine and thiomorpholine in ethyl acetate, resulting in the formation of 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include morpholine, thiomorpholine, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethyl acetate and controlled temperatures to facilitate the desired transformations .

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones .

Scientific Research Applications

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structural features play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential antimicrobial properties set it apart from other similar compounds .

Properties

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

IUPAC Name

4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H

InChI Key

DEKHWDKWCDXKKH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O

Origin of Product

United States

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